molecular formula C8H5N3O4 B13174290 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid

8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B13174290
M. Wt: 207.14 g/mol
InChI Key: JOOYBOOIIWDHRM-UHFFFAOYSA-N
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Description

8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4. This compound is part of the imidazo[1,2-A]pyridine family, known for its diverse applications in organic synthesis and pharmaceutical chemistry . The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the nitration of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) . This reaction yields the desired nitroimidazo[1,2-A]pyridine derivative, which can be further oxidized to form the carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Aminoimidazo[1,2-A]pyridine derivatives: from reduction reactions.

    Alcohol derivatives: from the reduction of the carboxylic acid group.

    Substituted imidazo[1,2-A]pyridine derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The nitro group plays a crucial role in the compound’s reactivity, facilitating interactions with biological molecules.

Comparison with Similar Compounds

  • Imidazo[1,2-A]pyridine-2-carboxylic acid
  • 8-Hydroxyimidazo[1,2-A]pyridine-3-carboxylic acid
  • 2-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid

Comparison: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and has shown promising antimicrobial properties .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

8-nitroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-4-9-7-5(11(14)15)2-1-3-10(6)7/h1-4H,(H,12,13)

InChI Key

JOOYBOOIIWDHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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